
methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methyl group, a pyrazole ring, a piperidine ring, a sulfonyl group, and a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine. The piperidine ring could be formed through a cyclization reaction. The sulfonyl group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and carboxylate groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines. The sulfonyl group could be replaced by other groups through nucleophilic substitution reactions .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has led to the development of heterocyclic compounds based on the structural framework of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, demonstrating significant antimicrobial properties. These compounds are synthesized through various chemical reactions and evaluated for their antimicrobial efficacy against different bacteria and fungi. For instance, a study explored the synthesis of new heterocycles with potential antimicrobial activity, showcasing the versatility of this chemical backbone in creating biologically active molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Enzyme Inhibition
Another pivotal area of research involves assessing the anticancer properties and enzyme inhibition capabilities of compounds derived from this compound. These studies focus on the synthesis of novel heterocyclic sulfonamides and their evaluation against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds in oncology. A notable example is the preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives, which have shown promising results against breast cancer cell lines and microbial strains, indicating their potential as dual-function therapeutic agents (Debbabi et al., 2016).
Molecular Interaction Studies
Furthermore, studies have delved into the molecular interactions of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor. This research provides valuable insights into the antagonist properties of these compounds, contributing to our understanding of their potential therapeutic applications in treating conditions associated with cannabinoid receptors (Shim et al., 2002).
将来の方向性
特性
IUPAC Name |
methyl 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17-7-5-12(16-17)11-3-8-18(9-4-11)24(20,21)13-6-10-23-14(13)15(19)22-2/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOXGLVIZIYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)
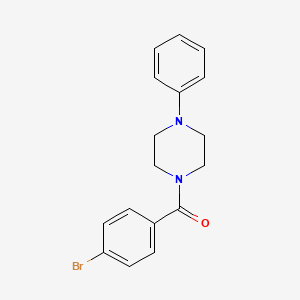
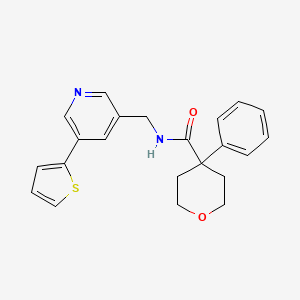

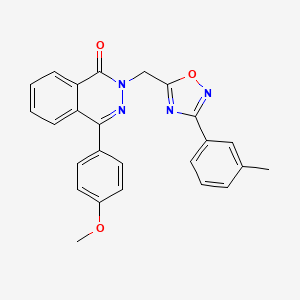
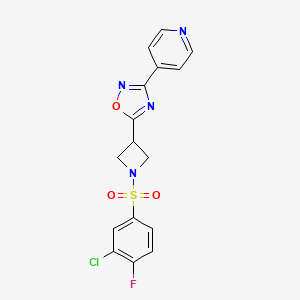
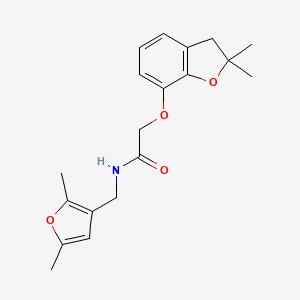

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)
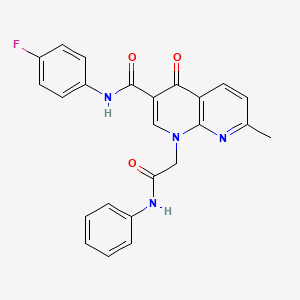
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)
